REACTION_CXSMILES
|
[CH:1]([OH:6])([OH:5])[C:2]#[C:3][CH3:4].[H][H].[CH2:9]([OH:13])[CH2:10][CH2:11][CH3:12]>>[CH:1]([OH:6])([OH:5])[C:2]#[C:3][CH3:4].[CH2:12]([OH:5])[CH2:11][CH2:10][CH2:9][OH:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
Ni Mo
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C#CC)(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#CC)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |